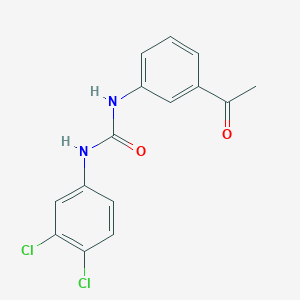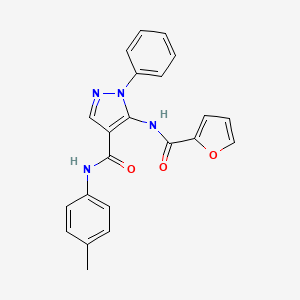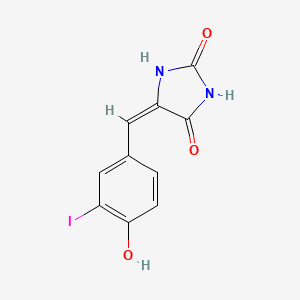
N-(4-nitrobenzylidene)-4-morpholinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-nitrobenzylidene)-4-morpholinamine involves several steps, starting from basic aromatic compounds and morpholine. The process typically involves the formation of Schiff bases by the condensation of an aldehyde group with an amine. Karakas et al. (2005) synthesized N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, which are closely related compounds, through a similar approach involving condensation reactions followed by structural confirmation through spectroscopic methods (Karakas, A., Elmali, A., Unver, H., & Svoboda, I., 2005).
Molecular Structure Analysis
The molecular structure of N-(4-nitrobenzylidene)-4-morpholinamine and related compounds has been determined using X-ray diffraction analysis, revealing detailed information about the crystal structure and molecular geometry. The studies on related compounds by Karakas et al. provide insights into the structural aspects of these molecules, highlighting their stability and molecular conformation (Karakas, A., Elmali, A., Unver, H., & Svoboda, I., 2005).
Chemical Reactions and Properties
N-(4-nitrobenzylidene)-4-morpholinamine participates in various chemical reactions, including those involving its nitro and imine functional groups. These reactions can lead to a range of derivatives with different properties. For instance, Johnston et al. (1987) explored the cyclization reactions of N-o-nitrobenzylidene derivatives, which might provide insights into the reactivity of N-(4-nitrobenzylidene)-4-morpholinamine under similar conditions (Johnston, D., Smith, D. M., Shepherd, T., & Thompson, D., 1987).
Physical Properties Analysis
The physical properties of N-(4-nitrobenzylidene)-4-morpholinamine, such as solubility, melting point, and optical properties, are crucial for its application in various fields. The studies by Karakas et al. on related compounds provide valuable information on the solvatochromic behavior and transparency in the visible region, which could be relevant for N-(4-nitrobenzylidene)-4-morpholinamine as well (Karakas, A., Elmali, A., Unver, H., & Svoboda, I., 2005).
Chemical Properties Analysis
The chemical properties of N-(4-nitrobenzylidene)-4-morpholinamine, including reactivity, stability, and interactions with other molecules, are essential for understanding its potential applications. The work of Johnston et al. on the formation of cinnoline oxides and indazoles from N-o-nitrobenzylidene derivatives provides insights into the potential chemical behavior and applications of N-(4-nitrobenzylidene)-4-morpholinamine in synthetic chemistry (Johnston, D., Smith, D. M., Shepherd, T., & Thompson, D., 1987).
Applications De Recherche Scientifique
Inhibition of Nucleoside Transport Proteins
Compounds structurally related to N-(4-nitrobenzylidene)-4-morpholinamine, such as 4-nitrobenzylthioinosine derivatives, have been studied for their ability to inhibit nucleoside transport proteins, particularly ENT1. Modifications to these molecules, including the introduction of alkylamine substituents, have shown to increase affinity for the transport protein, indicating potential applications in targeting nucleoside transport mechanisms for therapeutic purposes (Tromp et al., 2005).
Electron Transfer Processes in Organic Chemistry
Research on the electrophilic radicals derived from p-nitrobenzyl derivatives demonstrates their reactivity with enamines, leading to the formation of various organic compounds. This reactivity is crucial in synthetic organic chemistry for constructing complex molecules and could imply the utility of N-(4-nitrobenzylidene)-4-morpholinamine in similar synthetic applications (Russell & Wang, 1991).
Smart Polymers and Material Science
The development of smart morpholine-functional statistical copolymers through nitroxide mediated polymerization highlights the relevance of morpholine derivatives in material science. These polymers exhibit aqueous thermo-responsiveness, suggesting that N-(4-nitrobenzylidene)-4-morpholinamine could find applications in the design of responsive materials and nanotechnology (Lessard, Savelyeva, & Maríc, 2012).
DNA Interactions and Antimicrobial Activity
Compounds with functionalities similar to N-(4-nitrobenzylidene)-4-morpholinamine have been explored for their interactions with DNA and potential antimicrobial activity. Such studies are foundational in medicinal chemistry for the development of new therapeutic agents with targeted biological activities (Janakiramudu et al., 2017).
Propriétés
IUPAC Name |
(E)-N-morpholin-4-yl-1-(4-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-14(16)11-3-1-10(2-4-11)9-12-13-5-7-17-8-6-13/h1-4,9H,5-8H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODPJLLJWGLMKI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)


![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)
methanone](/img/structure/B5556433.png)



![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)
![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)